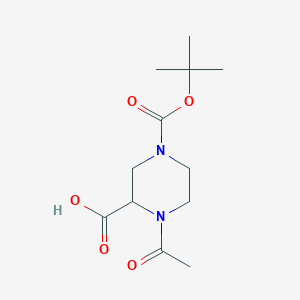
4-Acetyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
Vue d'ensemble
Description
4-Acetyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester (APTBE) is a novel compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used in various scientific studies to investigate the biological properties of the compound, including its biochemical and physiological effects. APTBE is a derivative of piperazine, a cyclic compound with two nitrogen atoms in its ring structure. The 1-tert-butyl ester group is attached to the nitrogen atoms, making the molecule more stable and resistant to hydrolysis.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Structural Analysis : 4-Acetyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester and its derivatives have been synthesized and characterized, with detailed studies on their molecular structure using techniques like FT-IR, NMR, LCMS, and X-ray diffraction. These compounds exhibit a range of molecular shapes and intermolecular interactions, which are significant for their potential applications in various fields (Kulkarni et al., 2016); (Mamat et al., 2012).
Biological Evaluation
- Antibacterial and Antifungal Activities : Various derivatives have been evaluated for their antibacterial and antifungal properties. These studies provide insights into the potential of these compounds in developing new antimicrobial agents (Kulkarni et al., 2016); (Sanjeevarayappa et al., 2015).
Chemical and Structural Properties
- Crystal and Molecular Structure : Detailed analysis of the crystal and molecular structures of these compounds helps in understanding their potential chemical behavior and applications in material science and pharmaceutical development (Kolter et al., 1996); (Gumireddy et al., 2021).
Polyamide Synthesis
- Incorporation in Polyamide Synthesis : These compounds have been used in the synthesis of polyamides, highlighting their importance in polymer chemistry and potential applications in creating new materials (Hattori & Kinoshita, 1979); (Hattori & Kinoshita, 1979).
Propriétés
IUPAC Name |
1-acetyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-8(15)14-6-5-13(7-9(14)10(16)17)11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUAKIAAHXJHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



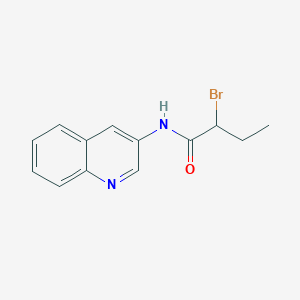

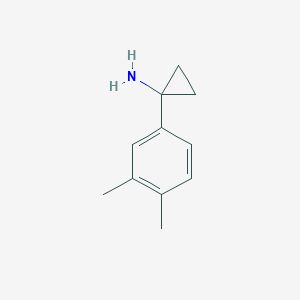
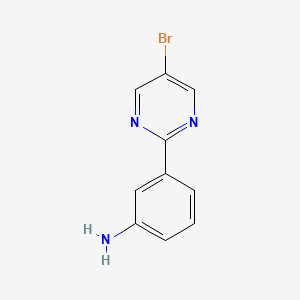
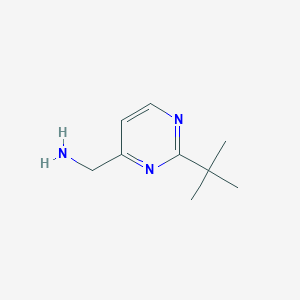
![2-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1400955.png)
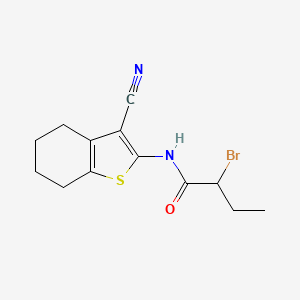



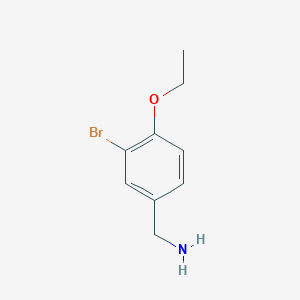

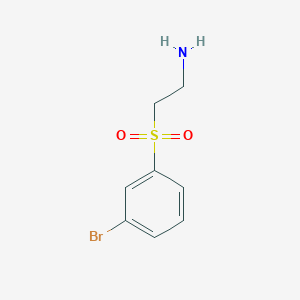
![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)